molecular formula C20H27N3O2 B6964718 Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate

Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate

Cat. No.: B6964718
M. Wt: 341.4 g/mol
InChI Key: KRXHJRBOYUPIHU-UHFFFAOYSA-N
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Description

Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate is a complex organic compound featuring an indole core, a tert-butyl group, and a pyrrole moiety

Properties

IUPAC Name

tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c1-20(2,3)25-19(24)23-12-10-15-7-5-8-16(18(15)23)13-21-14-17-9-6-11-22(17)4/h5-9,11,21H,10,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHJRBOYUPIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C(=CC=C2)CNCC3=CC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carbonyl compounds or carboxylic acids.

  • Reduction: Formation of reduced indole derivatives.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Indole derivatives are known for their biological activity, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: Potential use in drug development, particularly in targeting specific receptors or enzymes.

  • Industry: Use in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses such as inhibition of microbial growth or modulation of cellular processes.

Comparison with Similar Compounds

  • Indole-3-carboxylate: Similar core structure but lacks the tert-butyl and pyrrole groups.

  • Tert-butyl indole derivatives: Similar tert-butyl group but different substituents on the indole ring.

  • Pyrrole derivatives: Similar pyrrole moiety but different core structures.

Uniqueness: The unique combination of the tert-butyl group, indole core, and pyrrole moiety in this compound provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of Tert-butyl 7-[[(1-methylpyrrol-2-yl)methylamino]methyl]-2,3-dihydroindole-1-carboxylate in scientific research and potential applications

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